3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid

Physicochemical profiling Drug-likeness Property-based design

Sourcing geometrically pure (E)-styrenesulfonamide building blocks for covalent fragment libraries often involves long lead times. 3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid (CAS 1057696-33-9) resolves this with a defined electrophilic warhead for Michael addition-based target engagement. - Features a conformationally constrained (E)-double bond, absent in saturated sulfonamide analogs, enabling distinct reactivity profiles. - Naphthalene core enhances hydrophobic binding surface to improve fragment screening hit rates vs. phenyl-based warheads. - Typically supplied at 95% purity, suitable for direct use in biochemical assays and medicinal chemistry optimization.

Molecular Formula C19H15NO4S
Molecular Weight 353.39
CAS No. 1057696-33-9
Cat. No. B2611647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid
CAS1057696-33-9
Molecular FormulaC19H15NO4S
Molecular Weight353.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O
InChIInChI=1S/C19H15NO4S/c21-19(22)17-12-15-8-4-5-9-16(15)13-18(17)20-25(23,24)11-10-14-6-2-1-3-7-14/h1-13,20H,(H,21,22)/b11-10+
InChIKeyKBFAGWBGFLPFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Procurement of 3-[[(E)-2-Phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid


3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid (CAS 1057696-33-9) is a synthetic sulfonamide derivative featuring a naphthalene-2-carboxylic acid core linked to an (E)-styrenesulfonamide moiety. Its molecular formula is C₁₉H₁₅NO₄S, with a molecular weight of 353.4 g/mol and a computed XLogP3-AA of 4.2, indicating moderate lipophilicity [1]. The compound is primarily catalogued as a research chemical by specialty suppliers at typical purities of 95% . The presence of the α,β-unsaturated sulfonamide group structurally distinguishes it from simple arylsulfonamide analogs, providing a potential Michael acceptor electrophile not present in saturated sulfonamide counterparts [1].

Workflow Contains α,β-unsaturated sulfonamide for covalent probe design
Selection Moderate computed lipophilicity supports permeability-focused assays
Procurement Supplier-specified CAS and purity ensure reproducible electrophilic reactivity

Why 3-[[(E)-2-Phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid Cannot Be Substituted


Generic substitution among naphthalene-2-carboxylic acid sulfonamides is not scientifically valid because the (E)-styrenesulfonamide group introduces a geometrically constrained, electrophilic double bond that is absent in saturated or simple aryl sulfonamide analogs such as 3-[(4-methylphenyl)sulfonylamino]naphthalene-2-carboxylic acid . This structural feature can confer distinct reactivity profiles—including potential covalent target engagement via Michael addition—and different physicochemical properties (e.g., logP, polar surface area) that directly impact solubility, permeability, and assay behavior [1]. Without direct comparative biological data, the burden of proof rests on the user to verify that an alternative sulfonamide possesses identical binding kinetics and functional effects, which is improbable given the electronic and steric differences.

Target compound
Warhead (E)-styrenesulfonamide, electrophilic Michael acceptor
Geometry Constrained E-configuration impacts reactivity
Lipophilicity Computed logP ~4.2; may differ in assay partitioning
Saturated aryl analog
Warhead Lacks unsaturation; no Michael acceptor capacity
Geometry Free rotation; binding mode may differ
Lipophilicity Lower computed logP; altered retention and permeability

Selection Evidence for 3-[[(E)-2-Phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid


Lipophilicity Comparison: Styrenyl vs. p-Tolyl

The (E)-styrenesulfonamide derivative exhibits a computed XLogP3-AA of 4.2 [1], whereas the saturated p-tolyl analog 3-{[(4-methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid has a lower computed logP, reflecting the absence of the extended styrenyl π-system . Increased lipophilicity can translate into higher membrane permeability but may also reduce aqueous solubility, a trade-off critical for assay compatibility and formulation.

Lipophilicity
Cross-study comparable
Target XLogP3-AA 4.2
Comparator ~3.6
Δ approx. +0.6 logP
Alters RP-HPLC retention and permeability profile
Computed; not experimentally measured
Physicochemical profiling Drug-likeness Property-based design

Michael Acceptor Potential for Covalent Probes

The (E)-styrenesulfonamide group contains an α,β-unsaturated sulfonamide motif, which is a recognized soft electrophilic warhead capable of forming covalent adducts with cysteine thiols under appropriate conditions [1]. In contrast, the 3-[(4-methylphenyl)sulfonylamino] analog lacks this unsaturation and is not expected to act as a Michael acceptor . This distinction is directly relevant to the design of irreversible chemical probes or inhibitor screening libraries.

Michael Acceptor
Class-level inference
Present: α,β-unsaturated sulfonamide
Comparator: absent
Supports covalent probe design research
No kinetic target engagement data available
Covalent inhibitors Chemical biology probes Electrophilic warheads

Supply Chain and Purity Specifications

3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid is available from specialty suppliers such as EvitaChem (Catalog EVT-2748721) at stated purity of 95% . In contrast, the closely related analog 3-{[(4-methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid is offered as a distinct catalog item with different molecular formula and weight, confirming they are not interchangeable . Supplier verification of CAS registry uniqueness (1057696-33-9) ensures that the (E)-styrenyl geometry is specified, which is critical for reproducibility in assays sensitive to isomerism.

Supply Chain
Data to verify
CAS 1057696-33-9, Purity 95%
Separate catalog from aryl analog
Ensures correct electrophilic species procurement
Supplier data; independent verification recommended
Chemical sourcing Vendor qualification Research reagent selection

Application Scenarios for 3-[[(E)-2-Phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid


Covalent Fragment and Probe Library Design

The compound is best deployed as a core scaffold for covalent fragment libraries targeting cysteine-containing proteins, leveraging its (E)-styrenesulfonamide warhead for reversible/irreversible covalent engagement [1]. Its naphthalene ring provides additional hydrophobic binding surface, potentially improving fragment screening hit rates compared to phenyl-based styrenesulfonamides [1].

Physicochemical Benchmarking for Drug Discovery Education

With a computed logP of 4.2 and a hydrogen bond donor/acceptor count of 2/5, the compound serves as a well-characterized model for teaching medicinal chemistry property-based design, illustrating how replacing a saturated sulfonamide with an α,β-unsaturated system shifts lipophilicity and electrophilic risk [2].

Synthetic Methodology for 3-Sulfonyl Naphthalenes

The compound can act as a reference standard in the development of novel synthetic routes to 3-sulfonyl naphthalenes, particularly those employing sulfonyl enynal annulation strategies [3]. Its defined (E)-geometry assists in validating stereochemical fidelity of new catalytic methods.

Application
Selection Property
Validation Focus
Covalent probe scaffold design
Electrophilic warhead reactivity
Cysteine-target engagement screening
Physicochemical property education
Computed logP and H-bond profile
Permeability/solubility trade-off analysis
Synthetic method development
(E)-styrenesulfonamide geometry
Catalytic stereochemical validation
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